molecular formula C8H14O3 B1455280 2-(Cyclopentylmethoxy)acetic acid CAS No. 933758-38-4

2-(Cyclopentylmethoxy)acetic acid

Cat. No. B1455280
M. Wt: 158.19 g/mol
InChI Key: LIRSBWNZCJMZND-UHFFFAOYSA-N
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Description

“2-(Cyclopentylmethoxy)acetic acid” is a synthetic organic compound with the CAS Number: 933758-38-4 . It has a molecular weight of 158.2 and is commonly known as CPMA or compound 249. It has gained attention in the scientific community due to its potential biological functions and applications in various fields.


Molecular Structure Analysis

The IUPAC name for this compound is (cyclopentylmethoxy)acetic acid . The InChI Code for this compound is 1S/C8H14O3/c9-8(10)6-11-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) . This indicates that the compound has 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“2-(Cyclopentylmethoxy)acetic acid” is a liquid at room temperature .

Scientific Research Applications

Adsorption Studies on Nano-composites

Research into the adsorption behavior of herbicides on nano-composite materials offers a glimpse into potential applications for related compounds like 2-(Cyclopentylmethoxy)acetic acid. For example, studies on 2,4,5-Trichlorophenoxy acetic acid and its adsorption on poly-o-toluidine Zr(IV) phosphate indicate the effectiveness of certain materials in removing contaminants from aqueous solutions. Such studies can inform the development of environmental remediation technologies or analytical methods for detecting agricultural chemicals (Khan & Akhtar, 2011).

Synthesis and Oxidation Studies

Research into the synthesis and oxidation of related acetic acid derivatives, such as 2-(2-chloroethoxy) acetic acid, provides foundational knowledge that could be applied to synthesizing and studying 2-(Cyclopentylmethoxy)acetic acid. Understanding the effects of different oxidants and conditions on these compounds can be crucial for their application in industrial processes or in the synthesis of more complex molecules (Xiang Hong-lin, 2008).

Biomarker Detection

The development of methods for detecting and quantifying biomarkers in human samples is another area of research relevant to compounds like 2-(Cyclopentylmethoxy)acetic acid. For instance, procedures for quantifying (2-methoxyethoxy)acetic acid, a metabolite indicating exposure to certain chemicals, highlight the importance of sensitive and precise analytical techniques in health and safety monitoring (B'hymer et al., 2003).

Ligand and Complex Formation Studies

Investigations into the synthesis and properties of compounds that form complexes with metals, like the study on 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid and its iron(III) complex, are crucial for understanding the potential applications of similar compounds in catalysis, materials science, and medicinal chemistry (Berry et al., 2005).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-(cyclopentylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(10)6-11-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRSBWNZCJMZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696819
Record name (Cyclopentylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylmethoxy)acetic acid

CAS RN

933758-38-4
Record name (Cyclopentylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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